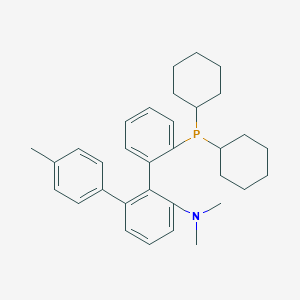
Methyl 4-(3,4-dicyanophenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3,4-dicyanophenoxy)benzoate: is an organic compound with the molecular formula C16H10N2O3 It is characterized by the presence of a benzoate ester group and two cyano groups attached to a phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dicyanophenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3,4-dicyanophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Methyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.
Reduction: Formation of 4-(3,4-diaminophenoxy)benzoate.
Substitution: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.
科学研究应用
Methyl 4-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Methyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
相似化合物的比较
- Methyl 4-(2,3-dicyanophenoxy)benzoate
- Methyl 4-(2,4-dicyanophenoxy)benzoate
- Methyl 4-(3,5-dicyanophenoxy)benzoate
Comparison: Methyl 4-(3,4-dicyanophenoxy)benzoate is unique due to the specific positioning of the cyano groups on the phenoxy ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C16H10N2O3 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
methyl 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C16H10N2O3/c1-20-16(19)11-2-5-14(6-3-11)21-15-7-4-12(9-17)13(8-15)10-18/h2-8H,1H3 |
InChI 键 |
PFMIBVMDIQOCON-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


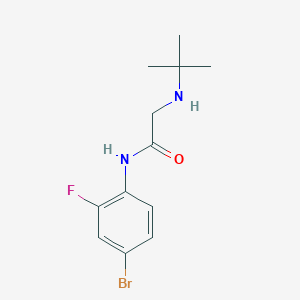
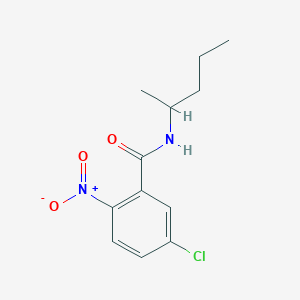
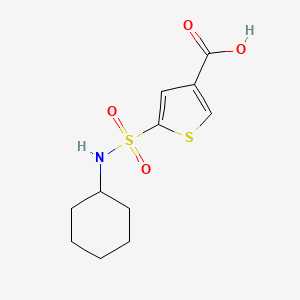
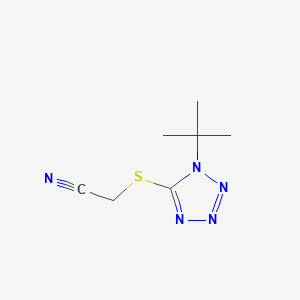


![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
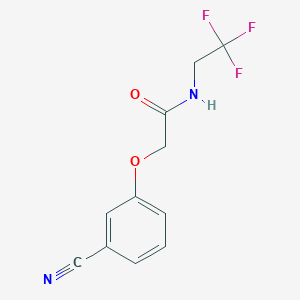
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)



